Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate
Overview
Description
“Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate” is a complex organic compound. It contains a benzene ring substituted with an amino group (-NH2), a benzyloxy group (-OC6H5), a bromine atom, and a methyl ester group (-COOCH3). The presence of these functional groups suggests that this compound could participate in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the amino group, the benzyloxy group, the bromine atom, and the methyl ester group onto the benzene ring. The exact synthesis pathway would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the positions of the substituents on the benzene ring. The presence of the bromine atom, a heavy atom, could potentially make the compound useful for certain types of spectroscopic analysis .Chemical Reactions Analysis
The amino group, the benzyloxy group, and the methyl ester group are all reactive and could participate in various chemical reactions. For example, the amino group could engage in reactions with acids or with electrophiles. The benzyloxy group could undergo reactions involving the breaking of the carbon-oxygen bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino and ester groups could make the compound soluble in polar solvents .Scientific Research Applications
Photodynamic Therapy Applications
Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate and related compounds have potential applications in photodynamic therapy, particularly for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including bromo, methoxy, and benzyloxy moieties, revealed promising properties as photosensitizers. These compounds exhibited high singlet oxygen quantum yields and appropriate photodegradation quantum yields, making them suitable for Type II photodynamic therapy mechanisms, which are crucial in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant Properties
In the realm of antioxidant research, compounds similar to Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate have been synthesized and analyzed for their antioxidant activities. Yüksek et al. (2015) studied novel dihydro-1H-1,2,4-triazol-5-one derivatives, characterized by substituents like benzyloxy, for their in vitro antioxidant activities. These compounds demonstrated promising reducing power, free radical scavenging, and metal chelating activities, compared to standard antioxidants. Such properties are crucial in research on oxidative stress-related diseases and potential therapeutic applications (Yüksek, Koca, Gürsoy-Kol, Akyıldırım, & Çelebier, 2015).
Antifungal Activity
Research into antifungal agents has also utilized derivatives of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate. Nimbalkar et al. (2016) synthesized a series of oxadiazole-thione Mannich bases with 4-(benzyloxy) substituted phenyl groups, demonstrating significant antifungal activity against various human pathogenic fungal strains. Such studies are fundamental in developing new antifungal drugs, especially in the context of increasing resistance to existing antifungal therapies (Nimbalkar, Tupe, Vázquez, Khan, Sangshetti, & Nikalje, 2016).
Synthesis of Heterocyclic Systems
Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate is useful in synthesizing various heterocyclic systems. Toplak et al. (1999) utilized a compound structurally similar to Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate for preparing a range of pyrimidinones, pyrazino, and triazolo derivatives. These heterocyclic compounds have a wide range of applications in pharmaceuticals, agrochemicals, and dyes, demonstrating the versatility of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate in synthetic chemistry (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 4-amino-3-bromo-5-phenylmethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c1-19-15(18)11-7-12(16)14(17)13(8-11)20-9-10-5-3-2-4-6-10/h2-8H,9,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCFKDDNGJOJPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)N)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670635 | |
Record name | Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate | |
CAS RN |
881909-58-6 | |
Record name | Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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